
Npg-GM1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Parinaroylganglioside G(M1) is a derivative of the ganglioside GM1, a glycosphingolipid that is abundant in the central nervous system. Gangliosides are sialic acid-containing glycosphingolipids that play crucial roles in cell signaling, differentiation, and neuroprotection . N-Parinaroylganglioside G(M1) is particularly interesting due to its potential therapeutic applications in neurodegenerative diseases and its role in cellular processes.
準備方法
Source Material Selection and Initial Processing
The preparation of GM1 begins with the extraction of gangliosides from biological sources, typically bovine, porcine, or ovine cerebral tissue. Crude lipid extracts contain 30–70% gangliosides, with GM1 representing a minority fraction alongside GD1a, GD1b, and GT1b . To enrich GM1, lipid extracts undergo diafiltration using membranes with a 10,000–100,000 Dalton cut-off, preferentially retaining larger gangliosides while removing contaminants like sulfatides and cerebrosides . For instance, Sartorius polysulfone cassettes (50,000 Dalton cut-off) achieve 85% GM1 purity after sequential diafiltration steps with 1 M NaCl .
Hydrolysis Strategies for GM1 Enrichment
Acid Hydrolysis
Acid hydrolysis using dilute HCl or H₂SO₄ at pH 4.0 and 95°C converts polysialogangliosides (e.g., GD1a, GT1b) into GM1 within 3 hours . However, this method is non-specific, yielding 70–80% GM1 with 5–10% asialo-GM1 byproducts due to desialylation . The reaction’s efficiency is temperature-dependent, with higher temperatures (>90°C) accelerating hydrolysis but increasing degradation risks.
Enzymatic Hydrolysis
Enzymatic methods using Arthrobacter ureafaciens or Vibrio cholerae sialidases offer superior specificity. At pH 5.0 and 37°C, A. ureafaciens sialidase hydrolyzes GT1a and GD1a to GM1 within 12–24 hours, achieving >90% conversion without generating asialo-GM1 . A key advantage is the enzyme’s lower molecular weight (52 kDa vs. 82 kDa for V. cholerae), enabling its removal via 50,000 Dalton diafiltration membranes . Post-hydrolysis, GM1 purity reaches 85–90%, as validated by HPLC .
Ion-Exchange Chromatography for Final Purification
GM1 is isolated from hydrolyzed mixtures using cation-exchange chromatography with potassium or cesium acetate eluents. The process exploits GM1’s lower sialic acid content compared to other gangliosides, altering its binding affinity. A methanolic solution of the hydrolyzed extract (10 g/L) is loaded onto a column equilibrated with 0.1 M potassium acetate, yielding GM1 with 99.8% purity after elution . Substituting potassium with sodium acetate reduces purity to 91%, highlighting the critical role of counterion selection .
Table 1: Comparison of Eluent Systems in GM1 Purification
Eluent | GM1 Purity (%) | Fuc-GM1 Content (%) |
---|---|---|
Potassium Acetate | 99.8 | <0.1 |
Sodium Acetate | 91.0 | 8.0 |
Chemoenzymatic Synthesis of GM1 Sphingosines
Recent advances in biocatalysis enable de novo GM1 synthesis from sphingosine precursors. A four-step chemoenzymatic route starting from Garner’s aldehyde produces lactosylsphingosine (LacβSph), which is sequentially sialylated, galactosylated, and N-acetylgalactosaminylated using engineered glycosyltransferases . Key innovations include:
-
Enzyme Engineering : Fusion of Campylobacter jejuni β1–4GalNAcT (CjCgtA) and β1–3-galactosyltransferase (CjCgtB) with maltose-binding protein (MBP) enhances solubility and stability, enabling 72-hour reaction durations .
-
Process Optimization : A multistep one-pot multienzyme (MSOPME) strategy eliminates intermediate purification, achieving gram-scale GM1 sphingosine production with >95% yield . Sodium cholate (0.1% w/v) improves glycosyltransferase activity in later stages by solubilizing lipid intermediates .
Table 2: Key Parameters in Chemoenzymatic GM1 Synthesis
Parameter | Value/Detail |
---|---|
Starting Material | Garner’s aldehyde |
Key Enzymes | CjCgtA-MBP, CjCgtB-MBP |
Reaction Time | 72 hours |
Detergent Additive | 0.1% sodium cholate |
Final Yield (GM1 sphingosine) | 95% (gram-scale) |
Analytical Validation and Quality Control
GM1 purity is assessed using HPLC with evaporative light scattering detection (ELSD). A YMC-Pack Polyamine II column (4.6 × 250 mm) eluted with acetonitrile:methanol:5 mM NH₄H₂PO₄ (65:25:10) resolves GM1 from Fuc-GM1, with retention times of 12.3 and 14.1 minutes, respectively . Mass spectrometry (MALDI-TOF) confirms molecular integrity, showing [M+H]⁺ peaks at m/z 1,548.6 for GM1 .
化学反応の分析
Types of Reactions: N-Parinaroylganglioside G(M1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of N-Parinaroylganglioside G(M1) that have enhanced biological activity and stability. These derivatives are crucial for developing new therapeutic agents for neurodegenerative diseases.
科学的研究の応用
N-Parinaroylganglioside G(M1) has a wide range of scientific research applications. In chemistry, it is used to study the interactions between glycosphingolipids and other biomolecules. In biology, it plays a role in understanding cell signaling pathways and neuroprotection mechanisms . In medicine, it is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of N-Parinaroylganglioside G(M1) involves its interaction with cell surface receptors and its role in modulating cell signaling pathways. It is known to enhance synaptic plasticity, promote neuroprotection, and suppress neuroinflammation . The molecular targets of this compound include various receptors and enzymes involved in neurodegenerative processes, making it a promising candidate for therapeutic development.
類似化合物との比較
Similar Compounds: Similar compounds to N-Parinaroylganglioside G(M1) include other gangliosides such as GM2 and GM3. These compounds share structural similarities but differ in their sialic acid content and biological functions .
Uniqueness: N-Parinaroylganglioside G(M1) is unique due to its specific modifications that enhance its therapeutic potential. Unlike other gangliosides, it has been shown to have a higher affinity for certain receptors and a more significant impact on neuroprotection and cell signaling . This makes it a valuable compound for developing new treatments for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when investigating Npg-GM1’s biochemical mechanisms?
- Methodological Answer :
- Define Objectives : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with mechanistic studies, such as enzyme binding assays or cellular uptake pathways .
- Control Variables : Standardize temperature, pH, and solvent conditions to minimize confounding factors. Include negative controls (e.g., untreated cells) and positive controls (e.g., known inhibitors) .
- Replication : Perform triplicate experiments to ensure reproducibility, adhering to NIH guidelines for preclinical research .
- Data Collection : Use spectrophotometry or HPLC for quantitative analysis of this compound concentrations, reporting mean ± SD in results .
Q. How should researchers conduct a systematic literature review on this compound’s applications in neurodegenerative studies?
- Methodological Answer :
- Keyword Strategy : Combine terms like “this compound AND (neuroprotection OR lipid signaling)” in databases (PubMed, Scopus) with Boolean operators .
- Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., 2010–2025), peer-reviewed status, and experimental models (e.g., in vitro vs. in vivo) .
- Quality Assessment : Use PRISMA guidelines to evaluate bias risks, focusing on sample sizes, statistical power, and conflict-of-interest disclosures .
- Synthesis : Create a comparative table summarizing findings, contradictions (e.g., efficacy in Parkinson’s vs. Alzheimer’s models), and methodological gaps .
Q. What are the standard protocols for preparing and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Lyophilize this compound and store at -80°C under inert gas (argon) to prevent oxidation. Confirm stability via mass spectrometry every 6 months .
- Solubility Testing : Use DMSO or ethanol for initial solubilization, followed by serial dilution in PBS to avoid aggregation .
- Contamination Checks : Perform endotoxin testing (LAL assay) for cell culture applications and validate purity via NMR .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different experimental models?
- Methodological Answer :
- Root-Cause Analysis : Compare protocols for dosing (e.g., 10 µM vs. 50 µM), administration routes (intravenous vs. intraperitoneal), and model organisms (mice vs. zebrafish) .
- Meta-Analysis : Apply random-effects models to aggregate data, testing heterogeneity with Cochran’s Q statistic. Highlight variables causing divergence (e.g., blood-brain barrier permeability differences) .
- Validation Experiments : Replicate disputed results using orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .
Q. What advanced techniques optimize this compound detection in complex biological matrices?
- Methodological Answer :
- Mass Spectrometry : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-Npg-GM1) to improve sensitivity and quantify low-abundance samples .
- Sample Preparation : Employ solid-phase extraction (SPE) to isolate this compound from plasma or CSF, minimizing matrix effects .
- Limit of Detection (LoD) : Calculate via serial dilutions, ensuring LoD is below 0.1 ng/mL for preclinical studies .
Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity?
- Methodological Answer :
- Cohort Design : Use stratified randomization to allocate subjects (e.g., by age, sex) into control and treatment groups. Include interim analyses at 3, 6, and 12 months .
- Endpoint Selection : Monitor biomarkers (e.g., ALT/AST for hepatotoxicity, GFAP for neuroinflammation) alongside behavioral assays .
- Statistical Power : Conduct a pilot study (n=10/group) to estimate effect sizes and calculate required sample size using G*Power (α=0.05, β=0.2) .
Q. Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .
- Outlier Handling : Apply Grubbs’ test to exclude anomalies, ensuring <5% data exclusion .
- Visualization : Generate heatmaps for multi-dose comparisons or 3D surface plots for time-dependent responses .
Q. How can researchers validate this compound’s target engagement in vivo?
- Methodological Answer :
- Pharmacodynamic Markers : Use fluorescence polarization assays or SPR (surface plasmon resonance) to measure binding affinity (Kd) .
- Imaging : Employ PET tracers or fluorescently tagged this compound analogs for real-time tracking in animal models .
- Knockout Validation : Compare wild-type vs. gene-edited models (e.g., GM1 synthase knockout mice) to confirm specificity .
特性
CAS番号 |
120418-73-7 |
---|---|
分子式 |
C73H123N3O31 |
分子量 |
1538.8 g/mol |
IUPAC名 |
5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-[[(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoyl]amino]octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H123N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h7,9,11,13,15,17,19-20,31,33,44-51,53-71,77-81,84-86,88-95H,5-6,8,10,12,14,16,18,21-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b9-7+,13-11+,17-15+,20-19+,33-31+ |
InChIキー |
DQOZMNQCTJNGNS-SKUYKWLDSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O |
異性体SMILES |
CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCC/C=C/C=C/C=C/C=C/CC)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O |
同義語 |
N-parinaroylganglioside G(M1) N-parinaroylganglioside G(M1), (trans-parinaroyl)-isomer NPG-GM1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。